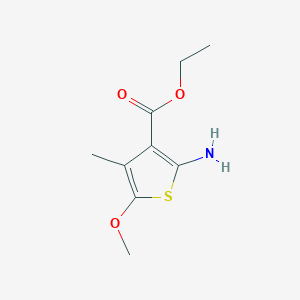

Ethyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-4-13-8(11)6-5(2)9(12-3)14-7(6)10/h4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDOEMWXYZCHMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate typically involves the reaction of 2-amino-5-methoxy-4-methylthiophene-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .

Scientific Research Applications

Ethyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .

Comparison with Similar Compounds

Structural Comparison

Substituent variations in thiophene derivatives significantly influence reactivity, solubility, and pharmacological activity. Key analogs include:

Key Observations :

Key Observations :

Biological Activity

Ethyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, supported by relevant case studies, data tables, and research findings.

Structural Overview

This compound features a thiophene ring with an amino group, a methoxy group, and a carboxylate ester. Its molecular formula is , which allows for various interactions within biological systems, making it a candidate for pharmacological applications.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar thiophene structures exhibit significant antimicrobial properties. This compound has been shown to inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent .

Antitumor Activity

Several studies have explored the antiproliferative effects of thiophene derivatives against cancer cell lines. For instance, derivatives similar to this compound have demonstrated IC50 values ranging from 35 to 130 nM against murine leukemia and human cervical carcinoma cells, indicating potent antitumor activity . The presence of specific substituents on the thiophene ring significantly influences these activities.

| Compound | Cell Line | IC50 (nM) | Activity |

|---|---|---|---|

| 2c | FM3A | 35 | Antiproliferative |

| Ethyl derivative | HeLa | Varies | Antiproliferative |

| Ethyl 2-amino-5-methoxy... | Molt4/C8 | Varies | Antiproliferative |

The mechanism through which this compound exerts its biological effects is multifaceted. It may act as an enzyme inhibitor or modulate receptor activity, leading to various cellular responses. For example, some studies suggest that similar thiophene compounds can enhance or inhibit adenosine receptors, which are implicated in antiarrhythmic and antilipolytic activities .

Case Studies and Research Findings

- Antitumor Efficacy : A study focusing on a series of substituted thiophenes found that the presence of specific functional groups significantly enhanced antiproliferative activity against cancer cell lines. The most promising derivative exhibited IC50 values significantly lower than those of standard treatments .

- Antimicrobial Properties : Another investigation revealed that ethyl derivatives of thiophenes showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications at the methoxy or amino positions could further enhance this activity.

- Pharmacological Potential : Ongoing research aims to explore the therapeutic potential of this compound in drug development, particularly in treating infections and cancers resistant to conventional therapies .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via the Gewald reaction , a two-step process involving cyclization of ketones or aldehydes with cyanoacetates and elemental sulfur in the presence of a base (e.g., triethylamine). For example, starting materials like ethyl acetoacetate and substituted anilines are refluxed in ethanol with sulfur, followed by purification via recrystallization (e.g., from 1,4-dioxane or ethanol) . Yield optimization requires precise control of stoichiometry, temperature (reflux conditions), and catalyst/base selection. Contradictions in reported yields (e.g., 60–85%) may arise from variations in solvent purity or sulfur particle size .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- ¹H/¹³C NMR : Amino and ester carbonyl groups appear at δ ~6.5–7.0 ppm (broad, NH₂) and δ ~165–170 ppm (C=O), respectively. Thiophene ring protons resonate between δ 6.8–7.5 ppm .

- IR Spectroscopy : Stretching vibrations for NH₂ (~3350 cm⁻¹), ester C=O (~1700 cm⁻¹), and thiophene C-S (~690 cm⁻¹) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 291.36 (M⁺) align with the molecular formula C₁₅H₁₇NO₃S .

Q. What safety protocols are essential when handling this compound in a laboratory setting?

Refer to Safety Data Sheets (SDS): Use nitrile gloves , lab coats , and fume hoods to avoid skin/eye contact (classified as irritant). In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Store at 2–8°C in airtight containers, away from oxidizing agents .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry, and what software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) paired with SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths/angles. For example, the thiophene ring typically shows C-S bond lengths of ~1.70–1.75 Å. Discrepancies between computational (DFT) and experimental data may indicate crystal packing effects. Use WinGX or ORTEP-3 for visualization and validation of anisotropic displacement parameters .

Q. What strategies address low yields or impurities in the Gewald synthesis of this compound?

Common issues include incomplete cyclization or byproduct formation. Solutions:

- Reagent Purity : Use freshly distilled triethylamine to avoid moisture-induced side reactions.

- Stepwise Monitoring : Employ TLC (silica gel, hexane/ethyl acetate 3:1) to track reaction progress.

- Purification : Column chromatography (SiO₂, gradient elution) or recrystallization from ethanol/water mixtures improves purity .

Q. How can computational modeling predict the compound’s reactivity or biological activity?

Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO). For instance, the electron-rich amino and methoxy groups enhance nucleophilic reactivity, while the thiophene ring contributes to π-π stacking in protein binding. Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes or receptors) .

Q. What are the challenges in correlating in vitro biological activity with structural modifications of this compound?

Subtle changes (e.g., replacing methoxy with ethoxy) alter logP values and hydrogen-bonding capacity, impacting bioavailability. For example, ethyl 5-(4-chlorophenyl) derivatives (logP ~4.0) show enhanced membrane permeability compared to polar analogs. Validate using cytotoxicity assays (MTT) and ADMET predictions (SwissADME) to balance potency and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.